molecular formula C12H17N3O2S B2519031 Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate CAS No. 2445786-80-9

Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate

Cat. No. B2519031
CAS RN: 2445786-80-9
M. Wt: 267.35
InChI Key: GPZWXBFZGKQJFH-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the carbamate family and has been found to exhibit promising activity against various diseases. In

Scientific Research Applications

Organic Synthesis

Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate and related compounds have been explored as building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This highlights their potential as versatile intermediates in the synthesis of complex molecules (Guinchard, Vallée, & Denis, 2005).

Asymmetric Synthesis

The compound has also found application in asymmetric synthesis, as seen in the synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate through an asymmetric Mannich reaction. This process involves chiral amino carbonyl compounds and highlights the importance of such carbamates in the enantioselective construction of biologically relevant molecules (Yang, Pan, & List, 2009).

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution has been applied to tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, showcasing its role in the preparation of chiral organoselenanes and organotelluranes. This process involves lipase-catalyzed transesterification, leading to the optically pure enantiomers of the carbamate, which are then easily transformed into the corresponding 1-(2-aminophenyl)ethanols (Piovan, Pasquini, & Andrade, 2011).

Synthesis of Biologically Active Compounds

This compound derivatives have been pivotal in the synthesis of key intermediates for biologically active compounds. For example, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the production of omisertinib (AZD9291), highlights the compound's significance in pharmaceutical research (Zhao et al., 2017).

Deprotection in Organic Synthesis

Aqueous phosphoric acid has been identified as a mild and effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This method offers good selectivity and compatibility with other acid-sensitive groups, demonstrating the carbamate's role in complex synthetic pathways where selective deprotection is required (Li et al., 2006).

properties

IUPAC Name

tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)14-10(13)18/h4-7H,1-3H3,(H,15,16)(H3,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZWXBFZGKQJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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